3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and a 3-chlorobenzyl substituent at position 2. This structural motif is common in agrochemicals and pharmaceuticals, where trifluoromethyl and chloro groups enhance lipophilicity, metabolic stability, and target binding . The compound’s synthesis and applications are closely related to its analogs, which vary in substituents and biological activities. Below, we compare this compound with structurally and functionally similar derivatives, focusing on substituent effects, physicochemical properties, and applications.
Properties
IUPAC Name |
3-chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N/c14-10-3-1-2-8(4-10)5-12-11(15)6-9(7-19-12)13(16,17)18/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCSAXMUPYJDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174574 | |
| Record name | 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339010-80-9 | |
| Record name | 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339010-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine typically involves the introduction of chloro and trifluoromethyl groups onto the pyridine ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of this compound is in the development of antimicrobial agents. Research has shown that trifluoromethyl-substituted compounds exhibit enhanced antibacterial properties. For instance, derivatives of 3-chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine have been synthesized and tested against various drug-resistant bacterial strains, demonstrating significant growth inhibition.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound A | 1 µg/mL | MRSA |
| Compound B | 2 µg/mL | E. coli |
| Compound C | 0.5 µg/mL | S. aureus |
These findings suggest that the incorporation of trifluoromethyl groups enhances the pharmacodynamic properties of the resulting compounds, making them promising candidates for further development as antibiotics .
Anti-Cancer Potential
In addition to antimicrobial properties, compounds containing trifluoromethyl groups have shown potential in cancer research. Studies indicate that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl moiety enhances the interaction with biological targets, leading to improved efficacy.
Polymer Chemistry
This compound has been explored as a building block in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and chemical resistance.
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Thermal Decomposition Temperature | 300 °C |
| Solubility in Organic Solvents | High |
These properties make it suitable for applications in coatings, adhesives, and high-performance materials, where durability and resistance to environmental factors are critical .
Synthesis and Characterization
A study focused on synthesizing derivatives of this compound demonstrated efficient methods for producing these compounds with high yields. The synthesis involved the use of Vilsmeier-Haack reagent to introduce the trifluoromethyl group effectively.
Synthesis Steps:
- Reacting pyridine derivatives with chlorobenzyl chloride.
- Introducing trifluoromethyl groups via electrophilic substitution.
- Characterizing products using NMR and mass spectrometry.
The resulting compounds were characterized to confirm their structure and purity, showcasing the robustness of the synthetic route employed .
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chloro and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Pyridine derivatives with trifluoromethyl and chloro substituents are prevalent in herbicidal and fungicidal agents. Key analogs include:
Key Observations :
- Fluazinam’s nitro groups amplify electrophilicity, favoring fungicidal action via protein binding .
- Synthetic Efficiency : Compound 7j achieves a high yield (91.5%), suggesting optimized synthetic routes for benzyl ether linkages compared to sulfonyl-containing 7a (34.4% yield) .
Pharmacological Analogs
Pyridine derivatives also serve as therapeutic agents. Notable examples:
Key Observations :
- Target Specificity: MK-0364’s cyano and ether groups enable hydrogen bonding with CB1 receptors, a feature absent in the target compound, which lacks polar substituents .
- Therapeutic vs. Agrochemical Design : SC06’s hydrazine linker and pyrrole ring confer selectivity for mTOR inhibition, highlighting how pyridine derivatives are tailored for distinct biological targets .
Physicochemical Properties
Substituents critically influence melting points and solubility:
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., nitro in 7e ) increase melting points via dipole interactions, while flexible benzyl groups (e.g., 7j ) reduce crystallinity .
- Solubility : Ester-containing analogs () show improved solubility over halogenated derivatives, a consideration for formulation .
Biological Activity
3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine is a synthetic compound belonging to the pyridine family, characterized by its unique trifluoromethyl and chlorophenyl substituents. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.10 g/mol. The compound features a pyridine ring substituted with a chlorophenyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
The trifluoromethyl group is recognized for its role in enhancing the lipophilicity and metabolic stability of drug candidates, which can lead to increased anticancer efficacy. A study highlighted that trifluoromethyl-containing compounds demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against various tumor cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Structure-Activity Relationship (SAR)
A comprehensive understanding of the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of both chlorine and trifluoromethyl groups contributes to the compound's electronic properties, influencing its interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and metabolic stability |
| Chlorophenyl | Enhances binding affinity to target proteins |
Case Studies
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Research has demonstrated that similar pyridine derivatives exhibit significant inhibition of DPP-IV, an enzyme involved in glucose metabolism. The incorporation of halogen substituents like chlorine and fluorine was shown to enhance inhibitory potency .
- Antibacterial Activity : Compounds structurally related to this compound have also been evaluated for antibacterial properties. Studies reported minimum inhibitory concentrations (MIC) indicating effective antibacterial action against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
